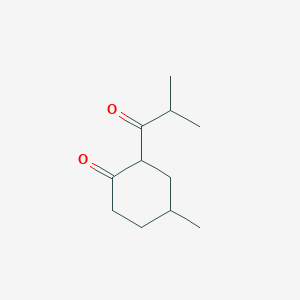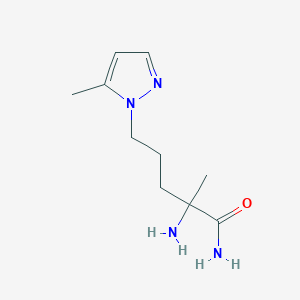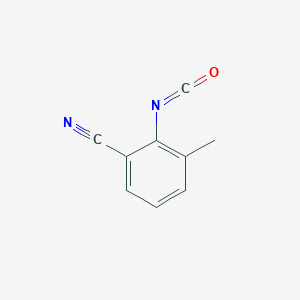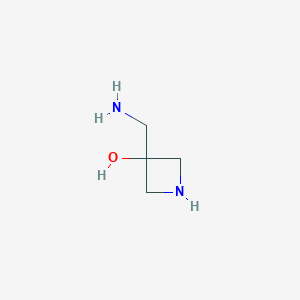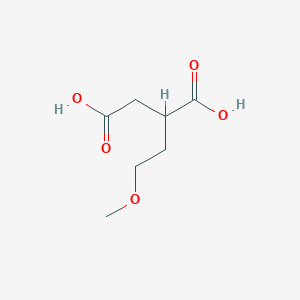
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and an amine group at the 5-position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and hydrazine hydrate.
Formation of Intermediate: The reaction between 2-chloro-4-fluoroacetophenone and hydrazine hydrate in the presence of a base such as sodium hydroxide leads to the formation of 3-(2-chloro-4-fluorophenyl)-4-methyl-1h-pyrazole.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of a pyrazole ring.
2-Chloro-4-fluorophenylboronic acid: Contains the same phenyl ring substituents but with a boronic acid group.
2-Chloro-4-fluorotoluene: A simpler structure with only the phenyl ring and substituents.
Uniqueness
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to the combination of its substituents and the pyrazole ring This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Eigenschaften
Molekularformel |
C10H9ClFN3 |
|---|---|
Molekulargewicht |
225.65 g/mol |
IUPAC-Name |
5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-5-9(14-15-10(5)13)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H3,13,14,15) |
InChI-Schlüssel |
MHJPNKVYKIFWQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


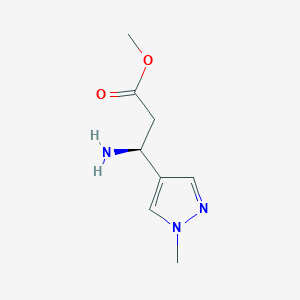
![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
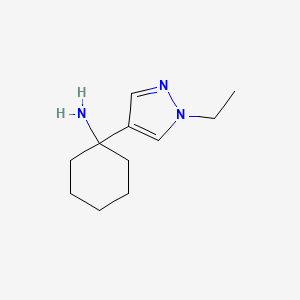
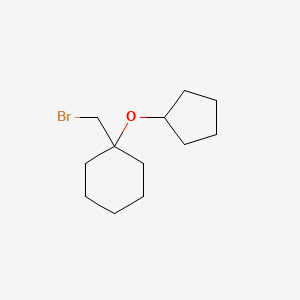
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)
